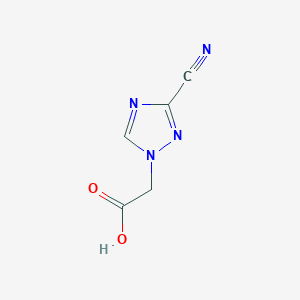
4-甲基-4H-1,2,4-三唑-3-胺氢碘酸盐
描述
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound with the molecular formula C3H7IN4 and a molecular weight of 226.02 g/mol . It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability at room temperature and its solubility in water and some organic solvents .
科学研究应用
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
The compound is known to interact with a diversity of hydrazines or hydrazine hydrochlorides to generate offered intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .
Result of Action
Some studies suggest that it may have altered sleep time, general depressed activity, and excitement .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide. For instance, the compound is soluble in water and some organic solvents , which could potentially affect its distribution and action in the body.
生化分析
Biochemical Properties
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide may interact with nucleic acids, affecting processes such as DNA replication and transcription.
Cellular Effects
The effects of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to alterations in signal transduction pathways. Furthermore, 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide can influence gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
The effects of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide can lead to changes in cellular function, including alterations in cell growth, differentiation, and viability .
Dosage Effects in Animal Models
The effects of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges .
Metabolic Pathways
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and elimination. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to plasma proteins, affecting its distribution and clearance .
Subcellular Localization
The subcellular localization of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .
准备方法
The synthesis of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of precursor compounds with hydroiodic acid. One common method includes the reaction of 4-methyl-4H-1,2,4-triazol-3-amine with hydroiodic acid under controlled conditions to yield the hydroiodide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.
化学反应分析
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
相似化合物的比较
4-methyl-4H-1,2,4-triazol-3-amine hydroiodide can be compared with other 1,2,4-triazole derivatives, such as:
4-methyl-4H-1,2,4-triazol-3-amine hydrochloride: Similar in structure but with a chloride ion instead of an iodide ion.
1,2,4-triazole: The parent compound, which forms the basis for many derivatives with varying biological activities.
Fluconazole: A well-known antifungal agent containing the 1,2,4-triazole ring.
属性
IUPAC Name |
4-methyl-1,2,4-triazol-3-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.HI/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCSJSTNBVDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857371-41-6 | |
| Record name | 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)


![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)



